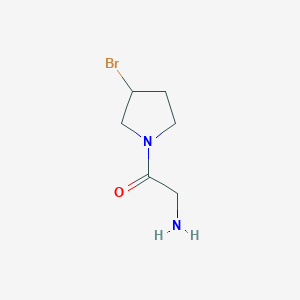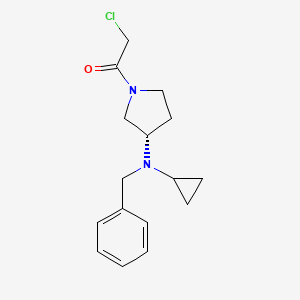![molecular formula C17H27N3O B7921253 2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921253.png)
2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl-isopropyl-amino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-isopropyl-amino group. The final step involves the addition of the amino group to the ethanone backbone. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- 2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Uniqueness
What sets 2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20(11-15-6-4-3-5-7-15)13-16-8-9-19(12-16)17(21)10-18/h3-7,14,16H,8-13,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQREJMGAVCABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921179.png)

![1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921187.png)
![1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone](/img/structure/B7921194.png)
![2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921204.png)
![2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921210.png)
![2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921218.png)
![2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921224.png)
![2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921230.png)
![2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921234.png)
![2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7921240.png)
![2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921242.png)
![2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7921250.png)
